molecular formula C21H24ClFN2O2S B2894238 (5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone CAS No. 1706274-02-3

(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone

Cat. No. B2894238
CAS RN: 1706274-02-3
M. Wt: 422.94
InChI Key: JEHJVTWERNOMAY-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-2-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Selective NMDA Receptor Antagonists

Compounds structurally related to the queried chemical have been explored for their potential as selective NR1/2B N-methyl-D-aspartate (NMDA) receptor antagonists. These compounds, derived from specific structural frameworks, have shown potent activity in both binding and functional assays related to NMDA receptors, which are critical for synaptic transmission and plasticity in the brain. Such antagonists have applications in neurological research, potentially offering therapeutic strategies for conditions such as chronic pain, neurodegenerative diseases, and mood disorders (Borza et al., 2007).

Antifungal Activity

Another study focused on the synthesis of novel derivatives structurally akin to the compound , revealing that certain substitutions on the molecular framework enhance antifungal activity. This suggests potential applications in developing new antifungal agents, which could address the increasing issue of fungal resistance to existing medications (Hong-Shui Lv et al., 2013).

Acetylcholinesterase Inhibitors

Research into arylisoxazole‐phenylpiperazine derivatives, which share functional group similarities with the queried compound, has identified potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in breaking down neurotransmitters in the brain. These inhibitors have implications for treating neurodegenerative conditions like Alzheimer's disease by potentially improving cognitive function (Mina Saeedi et al., 2019).

Molecular Docking and Antibacterial Activity

Studies involving compounds with similar structural motifs have utilized molecular docking techniques to predict their interaction with biological targets. Such research can lead to the identification of new antibacterial agents by understanding the molecular basis of their activity and designing compounds with enhanced efficacy (M. Shahana & A. Yardily, 2020).

properties

IUPAC Name

(5-chlorothiophen-2-yl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O2S/c22-20-6-5-19(28-20)21(26)25-11-7-15(8-12-25)24-13-9-16(10-14-24)27-18-4-2-1-3-17(18)23/h1-6,15-16H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHJVTWERNOMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-(5-Chlorothiophene-2-carbonyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine

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